3,5-Dibenzoate-2,2-difluorouridine-13C,15N2
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Overview
Description
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is a labeled intermediate compound used in the development of geminal difluoro nucleosides. It is primarily utilized in proteomics research and has a molecular formula of C22(13C)H18F2(15N)2O7 with a molecular weight of 475.37 .
Preparation Methods
The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of isotopic labels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The benzoate groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 has several scientific research applications:
Chemistry: It is used as a labeled intermediate in the synthesis of geminal difluoro nucleosides, which are important in the study of nucleic acid chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of labeled nucleosides for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 involves its incorporation into nucleic acids, where it can affect the structure and function of nucleic acid molecules. The molecular targets include DNA and RNA, and the pathways involved may include the inhibition of nucleic acid synthesis or the modification of nucleic acid structures .
Comparison with Similar Compounds
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 can be compared with other similar compounds, such as:
2,2-Difluorouridine: A non-labeled version of the compound used in similar applications.
3,5-Dibenzoate-2,2-difluorouridine: A compound without isotopic labels.
Properties
Molecular Formula |
C23H18F2N2O7 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
[(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1/i22+1,26+1,27+1 |
InChI Key |
DBSVRWFIIMWGLT-VYKZPSHZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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